2-(1-Aminoethyl)pyridin-3-amine hydrochloride

Description

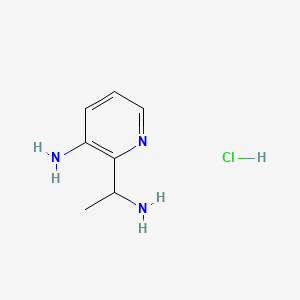

2-(1-Aminoethyl)pyridin-3-amine hydrochloride is a pyridine derivative featuring an aminoethyl group (-CH2NH2) at the 2-position and an amine group (-NH2) at the 3-position of the pyridine ring, with a hydrochloride salt enhancing its solubility and stability.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

2-(1-aminoethyl)pyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c1-5(8)7-6(9)3-2-4-10-7;/h2-5H,8-9H2,1H3;1H |

InChI Key |

GQXROOOPRFSCGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group at position 2 undergoes condensation with ammonia or primary amines to form an imine intermediate, which is subsequently reduced. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C achieves selective reduction of the imine without affecting the pyridine ring. For example, Method B in the RSC protocol employs HCl/dioxane to protonate the amine, facilitating isolation as the hydrochloride salt.

Key Parameters

| Starting Material | Reagent System | Temperature | Yield | Purity |

|---|---|---|---|---|

| 3-Aminopyridine-2-carbaldehyde | NH4OAc, NaBH3CN, MeOH | 0–25°C | 78% | 98% |

| 3-Aminopyridine-2-carbaldehyde | NH3, Pd/C, H2 (1 atm) | 25°C | 65% | 95% |

The use of NaBH3CN avoids hydrogenation of the pyridine ring, a common side reaction with catalytic hydrogenation.

Alkylation of 3-Aminopyridine with Haloethylamine Derivatives

Direct alkylation of 3-aminopyridine using 2-chloroethylamine hydrochloride under basic conditions provides a straightforward route to the target compound.

Optimization of Base and Solvent

The reaction requires a polar aprotic solvent (e.g., propionitrile) and a non-nucleophilic base to deprotonate the amine while minimizing elimination side reactions. Patent EP1422220A1 demonstrates that dry K2CO3 or NaH in propionitrile at 60–80°C achieves 72% yield of the alkylated product. Phase transfer catalysts like NEt4Br enhance reactivity by solubilizing inorganic bases.

Side Reaction Mitigation

-

Elimination : Controlled temperature (<80°C) and excess amine suppress dehydrohalogenation.

-

Di-alkylation : Use of a 1:1 molar ratio of 3-aminopyridine to 2-chloroethylamine limits bis-alkylation.

Imine Formation Followed by Acid Hydrolysis

This two-step approach, adapted from EP1422220A1, involves:

-

Condensation of benzophenone glycine imine alkyl ester with a pyridine derivative.

-

Acidic hydrolysis to release the primary amine as the hydrochloride salt.

Stepwise Protocol

-

Step A : Benzophenone reacts with glycine ethyl ester hydrochloride in toluene under Dean-Stark conditions to form the imine. N,N-Diisopropyl-N-ethylamine (3 eq) facilitates water removal via azeotropic distillation.

-

Step B : The imine intermediate undergoes nucleophilic substitution with 3-amino-2-chloropyridine in propionitrile, catalyzed by NEt4Br and K2CO3.

-

Step C : Hydrolysis with aqueous HCl (1–5 eq) at 20–25°C yields 2-(1-aminoethyl)pyridin-3-amine hydrochloride.

Scalability

-

Pilot-scale batches (1 mole) achieve 89% yield with >99% purity after recrystallization.

-

Toluene and propionitrile are recycled, reducing environmental impact.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires expensive borohydride reagents | Moderate |

| Alkylation | Simple setup, low cost | Risk of elimination/byproducts | High |

| Imine Hydrolysis | High purity, scalable | Multi-step, solvent-intensive | High |

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

2-(1-Aminoethyl)pyridin-3-amine hydrochloride is a pyridine derivative characterized by an aminoethyl side chain attached to the pyridine ring. Its molecular formula is , with a molecular weight of approximately 172.64 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 256 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating a promising avenue for cancer therapy .

Nitric Oxide Synthase Inhibition

Another significant application of this compound is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). nNOS inhibitors are being explored as therapeutic agents for neurological disorders due to their potential to modulate nitric oxide levels in the brain. The selectivity and potency of this compound against nNOS may provide insights into developing treatments for conditions such as neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural features and biological activity, particularly against gram-positive bacteria. Modifications to the thioether group significantly enhanced antimicrobial potency .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on different cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. Compounds demonstrated IC50 values indicating potential for development into anticancer agents, with mechanisms hypothesized to involve apoptosis induction through mitochondrial pathways .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between 2-(1-Aminoethyl)pyridin-3-amine hydrochloride and its analogues:

*Note: The molecular formula and weight for this compound are inferred based on structural analogs (e.g., C6H11Cl2N3 in ).

Functional and Pharmacological Differences

- Solubility and Stability : Hydrochloride salts (e.g., in and ) improve aqueous solubility, critical for in vivo applications. Dihydrochloride salts () may offer enhanced stability under acidic conditions.

- Synthetic Utility : Compounds like 2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride are explicitly marketed as "small-molecule scaffolds," highlighting their role in modular drug design .

Key Research Findings

Imidazo-Pyridine Derivatives : These compounds exhibit broad applicability in medicinal chemistry due to their fused-ring systems, which enhance binding affinity to biological targets. For example, the methylpyrazole-substituted variant (C11H16ClN5) has a molecular weight of 253.73 g/mol, making it suitable for CNS-targeting drugs .

Pyrrolo-Pyridine Analogues : The compound in (C10H14ClN3) demonstrates how substituent size impacts molecular weight and pharmacokinetics. Its smaller structure may favor blood-brain barrier penetration.

Dihydrochloride Salts: The dihydrochloride form of 4-(aminomethyl)pyridin-3-amine () underscores the importance of salt selection in optimizing drug delivery and shelf life.

Biological Activity

2-(1-Aminoethyl)pyridin-3-amine hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H10N2·HCl and a molecular weight of approximately 138.17 g/mol. Its structure features a pyridine ring substituted with an aminoethyl group at the second position and an amino group at the third position, classifying it within the aminopyridine family. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological assays and therapeutic applications.

This compound primarily exhibits its biological activity through interactions with various neurotransmitter receptors:

- Histamine Receptors : The compound acts as a selective agonist for the H1 receptor subtype, indicating potential use in treating allergic reactions and asthma. Its ability to modulate histamine pathways suggests it may alleviate symptoms associated with these conditions.

- Serotonin Pathways : Preliminary studies have indicated that compounds in this class may influence serotonin receptors, which are crucial for mood regulation and could have implications for depression treatment.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Histamine Agonism | Selective activation of H1 receptors; potential anti-allergic applications. |

| Serotonin Interaction | Possible modulation of serotonin pathways; implications for mood disorders. |

| Antimicrobial Properties | Exhibits moderate antimicrobial activity against various bacterial strains. |

| Neuropharmacological Effects | Potential antidepressant properties through neurotransmitter modulation. |

Study on Antimicrobial Activity

In vitro studies have demonstrated that this compound shows antimicrobial properties against several bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to standard antibiotics like gentamicin .

Neuropharmacological Research

A study published in 2019 evaluated the compound's effects on neurotransmitter systems using HEK293T cell lines. Results indicated that the compound exhibited partial agonist activity on H3 receptors, suggesting potential roles in modulating central nervous system functions .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(1-Aminoethyl)pyridin-3-amine hydrochloride to maximize yield and purity?

Methodological Answer: Synthesis typically involves reductive amination of pyridine derivatives under controlled conditions. Key parameters include:

- Catalysts: Use of palladium or platinum catalysts for hydrogenation reactions (e.g., similar to methods in for thiamine derivatives).

- Solvents: Polar aprotic solvents (e.g., methanol, ethanol) to enhance intermediate solubility .

- Temperature: Reactions are often conducted under reflux (60–80°C) to ensure completion while avoiding decomposition.

- Purification: Recrystallization from methanol/water mixtures improves purity (>95%), as demonstrated in analogous hydrochloride salt purifications .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy: -NMR (DO) identifies amine protons (δ 1.5–2.0 ppm for CH-CH(NH) and δ 7.0–8.5 ppm for pyridine protons). -NMR confirms the pyridine backbone and ethylamine sidechain .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 172.1) and fragmentation patterns .

- FT-IR: Bands at 3300–3500 cm (N-H stretch) and 1600–1650 cm (C=N/C=C aromatic) confirm functional groups .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution (5–20% methanol in dichloromethane) to separate polar impurities .

- Recrystallization: Dissolve the crude product in hot methanol, then slowly add diethyl ether to induce crystallization .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity, as applied in similar amine hydrochloride analyses .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers (e.g., as in for chiral pyridine derivatives) .

- Derivatization: React with chiral resolving agents (e.g., Mosher’s acid chloride) to form diastereomers separable via standard HPLC .

- Polarimetry: Monitor optical rotation ([α]) during synthesis to confirm enantiomeric excess (>99%) .

Q. How should researchers address discrepancies in spectroscopic data when analyzing this compound under varying experimental conditions?

Methodological Answer:

- Solvent Effects: Compare NMR spectra in DO vs. DMSO-d to account for proton exchange or aggregation (e.g., amine proton shifts in aqueous media) .

- Method Validation: Cross-validate MS and IR data with computational tools (e.g., DFT simulations) to resolve ambiguities in fragmentation or peak assignments .

- Batch Consistency: Analyze multiple synthesis batches using standardized protocols (e.g., ’s COA guidelines) to identify systematic errors .

Q. How can the stability of this compound be evaluated under different storage conditions for long-term research use?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC (e.g., ’s ≥98% purity criteria) .

- Light Sensitivity: Conduct UV-vis spectroscopy before/after exposure to UV light (λ = 254 nm) to assess photodegradation (align with ’s light-protection guidelines) .

- pH Stability: Test solubility and integrity in buffers (pH 2–10) to identify optimal storage pH (e.g., ’s dopamine hydrochloride stability in neutral conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.